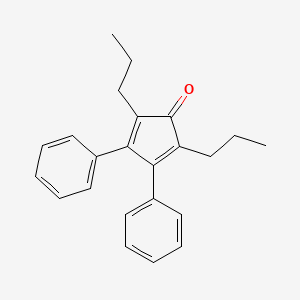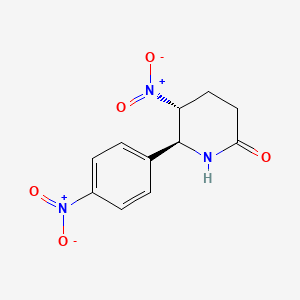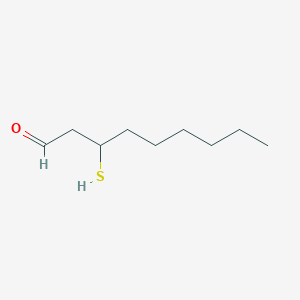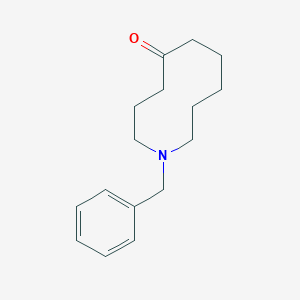
1,2-Dimethyl-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-phenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two methyl groups at the 1 and 2 positions and a phenoxy group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-phenoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution and multistep synthesis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale electrophilic aromatic substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₂⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other oxygenated compounds .
Scientific Research Applications
1,2-Dimethyl-3-phenoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form stable intermediates, which then undergo further reactions to exert its effects. The specific pathways and targets depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Similar in structure but lacks the phenoxy group.
3-Phenoxybenzene: Similar but lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethyl-4-phenoxybenzene: Similar but with the phenoxy group at the 4 position instead of the 3 position.
Uniqueness
1,2-Dimethyl-3-phenoxybenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61343-88-2 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,2-dimethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-11-7-6-10-14(12(11)2)15-13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI Key |
NJDSBHJSXKXNMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14586169.png)

![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)



![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
